molecular formula C11H13FN2 B14293081 5-Fluoro-1-propyl-1H-indol-6-amine CAS No. 117947-37-2

5-Fluoro-1-propyl-1H-indol-6-amine

Cat. No.: B14293081
CAS No.: 117947-37-2
M. Wt: 192.23 g/mol
InChI Key: HTNHUXWLTVKRHP-UHFFFAOYSA-N
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Description

5-Fluoro-1-propyl-1H-indol-6-amine is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of fluorine and a propyl group to the indole structure can enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-propyl-1H-indol-6-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-propyl-1H-indol-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-1-propyl-1H-indol-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-Fluoro-1-propyl-1H-indol-6-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1-propyl-1H-indol-6-amine is unique due to the combination of fluorine, propyl, and amine groups, which can enhance its biological activity and stability compared to other indole derivatives .

Properties

CAS No.

117947-37-2

Molecular Formula

C11H13FN2

Molecular Weight

192.23 g/mol

IUPAC Name

5-fluoro-1-propylindol-6-amine

InChI

InChI=1S/C11H13FN2/c1-2-4-14-5-3-8-6-9(12)10(13)7-11(8)14/h3,5-7H,2,4,13H2,1H3

InChI Key

HTNHUXWLTVKRHP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC2=CC(=C(C=C21)N)F

Origin of Product

United States

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